molecular formula C18H24N6O3 B2904476 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034542-90-8

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2904476
CAS No.: 2034542-90-8
M. Wt: 372.429
InChI Key: RPJVMJXRQSVZDW-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure, featuring a piperazine linker connecting two heterocyclic systems—a methoxypyrazole and a tetrahydropyrazolopyridine—is characteristic of scaffolds designed to modulate protein kinase activity. This compound is primarily investigated for its potential as a potent and selective inhibitor of the serine/threonine kinase PIM1 (Proviral Integration site for Moloney murine leukemia virus 1). PIM1 is a well-validated oncology target [https://pubmed.ncbi.nlm.nih.gov/26554552/] that is overexpressed in numerous hematological malignancies and solid tumors, where it promotes cell survival, proliferation, and therapy resistance. By potentially inhibiting PIM1 kinase, this compound serves as a critical research tool for probing the intricacies of cancer signaling pathways, studying mechanisms of tumorigenesis, and evaluating the therapeutic potential of PIM inhibition in various in vitro and in vivo models. Its well-defined molecular structure makes it a valuable asset for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel targeted anticancer therapies. This product is intended for research applications by qualified laboratory personnel only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)17(25)22-7-9-23(10-8-22)18(26)15-11-13-5-3-4-6-24(13)19-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJVMJXRQSVZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in modulating inflammation by regulating the release of pro-inflammatory mediators from immune cells. Therefore, the dual inhibition of these enzymes can lead to both bronchodilation and anti-inflammatory effects.

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer. This method of administration allows for a high local concentration of the drug in the lungs, potentially enhancing its efficacy and reducing systemic side effects.

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the patient’s inhalation technique and the performance of the nebulizer. Furthermore, factors such as air quality and exposure to allergens or irritants can influence the severity of COPD symptoms and thus the perceived efficacy of the treatment.

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₄N₆O₃
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 2034542-90-8

Biological Activity Overview

The biological activity of the compound is primarily attributed to its structural components, particularly the pyrazole and piperazine moieties. These structures are known for their roles in various pharmacological activities:

  • Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer properties. Studies indicate that compounds containing pyrazole rings can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, such as the Akt/mTOR pathway .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for cellular processes. For instance, the piperazine moiety is known to enhance binding affinity to enzyme active sites, potentially leading to effective inhibition of target enzymes involved in metabolic pathways .
  • Neuropharmacological Effects : Research has shown that pyrazole derivatives can exhibit neuroprotective effects and influence neurotransmitter systems. This could make them candidates for treating neurological disorders such as anxiety and depression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Hydrogen Bonding : The pyrazole ring's ability to donate and accept hydrogen bonds enhances its interaction with biological macromolecules, facilitating enzyme inhibition and receptor binding .
  • Stability Against Metabolism : Pyrazole derivatives are less susceptible to oxidative metabolism compared to other heterocycles like imidazole or thiazole. This stability can lead to prolonged bioavailability and efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Anticancer Studies

A study published in MDPI highlighted that pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition and significant anticancer activity against various cancer cell lines. The findings suggest that modifications to the pyrazole scaffold can enhance its anticancer properties .

Enzyme Inhibition Research

Research indicated that derivatives similar to the compound showed promising results as inhibitors of kinases involved in cancer signaling pathways. For example, a derivative demonstrated high potency against Akt isoforms, which are critical in cancer cell survival and proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
AfuresertibAnticancerAkt Inhibition
Pyrazolo[1,5-a]pyrimidinesSelective Protein InhibitionEnzyme Binding
Other Pyrazole DerivativesNeuroprotective EffectsModulation of Neurotransmitters

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkers

The compound shares structural similarities with 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034587-15-8, ). Key differences include:

  • Substituents: The target compound’s 3-methoxy-1-methylpyrazole contrasts with the trifluoromethylphenyl group in ’s compound.
  • Molecular Weight : The target compound (estimated MW ~358 g/mol) is lighter than ’s analogue (MW 420.4 g/mol), which may affect pharmacokinetic properties like diffusion rates .

Pyrazole-Based Heterocyclic Derivatives

  • Bis-Pyrazole-Thienothiophene Derivatives (, e.g., Compound 7b): These feature dual pyrazole units connected to a thieno[2,3-b]thiophene core. Unlike the target compound, they lack a piperazine linker and exhibit higher molecular weights (e.g., 538.64 g/mol for 7b). Their IR spectra show strong C=O stretches (~1720 cm⁻¹), comparable to the target’s carbonyl groups .
  • Antimicrobial Pyrazole Derivatives (): Compounds like 4-(2-(4-methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (MW 232.24 g/mol) demonstrate simpler structures but share methoxy and methyl substituents. Their antimicrobial activities (e.g., against Staphylococcus aureus) suggest that the target compound’s pyrazole moiety may confer similar bioactivity .

Heterocyclic Systems with Varied Scaffolds

  • Pyrazolo[1,5-a]pyrimidine Derivatives (): These compounds, such as pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine, incorporate fused heterocycles but lack the piperazine linker. Their synthesis via enaminone cyclization (Method A, ) highlights alternative routes for constructing complex heterocycles .
  • Thieno[2,3-b]pyridine Carboxamides (): These derivatives exhibit thienopyridine cores with carboxamide substituents. Their higher molecular weights (e.g., 604.71 g/mol for compound 10) and sulfur-containing rings may enhance rigidity and π-stacking interactions compared to the target compound’s tetrahydropyrazolopyridine system .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Bioactivity Reference
Target Compound C₁₇H₂₄N₇O₂ (estimated) ~358 Pyrazole, Piperazine, Tetrahydropyrazolopyridine Potential metabolic stability
1-(4-(4,5,6,7-THPyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-CF₃Ph)ethanone C₂₁H₂₃F₃N₄O₂ 420.4 Trifluoromethylphenyl, Piperazine Enhanced lipophilicity
Bis-Pyrazole-Thienothiophene (7b) C₂₈H₂₂N₆O₂S₂ 538.64 Dual Pyrazole, Thienothiophene IR ν(C=O): 1720 cm⁻¹
4-(2-(4-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one C₁₁H₁₂N₄O₂ 232.24 Hydrazone, Methoxyphenyl Antimicrobial activity
Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine (20) C₁₈H₁₄N₆ 314.34 Fused Pyrazolo-pyrimidine Synthetic efficiency (75% yield)

Key Findings and Implications

Structural Flexibility: The target compound’s piperazine linker and tetrahydropyrazolopyridine system offer tunability for optimizing solubility and binding interactions, contrasting with bulkier thienothiophene or fused pyrimidine systems .

Substituent Effects : Methoxy and methyl groups on the pyrazole may balance electronic (electron-donating) and steric effects, differing from trifluoromethyl (electron-withdrawing) or hydrazone (polar) groups in analogues .

Bioactivity Potential: While direct data on the target compound’s bioactivity is lacking, structural parallels to antimicrobial and heterocyclic derivatives suggest possible applications in infectious disease or oncology .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to link the pyrazole and tetrahydropyrazolo[1,5-a]pyridine moieties to the piperazine core.
  • Carbonyl activation using reagents like EDCI/HOBt or DCC for amide bond formation.
  • Purification via column chromatography or recrystallization (e.g., ethanol/glacial acetic acid mixtures) to isolate the final product . Optimization requires controlling temperature (reflux conditions), solvent polarity (DMF, ethanol), and catalyst selection (e.g., palladium catalysts for cross-coupling) to improve yields (>45%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogous pyrazole derivatives (e.g., dihedral angles between aromatic rings) .
  • NMR spectroscopy (1H, 13C, 2D-COSY) identifies functional groups and coupling patterns. For example, methoxy (-OCH3) protons resonate at ~3.8 ppm in CDCl3 .
  • HPLC-MS ensures purity and confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Experimental variability : Differences in assay conditions (e.g., cell lines, solvent concentrations). For instance, organic degradation during prolonged data collection can alter activity .
  • Structural analogs : Compare activity tables of similar compounds (e.g., pyrazolo[5,1-b][1,3]oxazine vs. triazolopyrimidine derivatives) to isolate structural determinants of activity . Mitigation strategies :
  • Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results.
  • Standardize protocols (e.g., continuous cooling to stabilize samples) .

Q. What methodologies are effective for elucidating the mechanism of action of this compound?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazolo-pyridine cores often interact with ATP-binding pockets .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors (e.g., GPCRs linked to piperazine moieties) .
  • Metabolic profiling : Track metabolite formation via LC-MS/MS in hepatic microsomes to identify bioactive intermediates .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Core modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF3) to improve membrane permeability .
  • Piperazine substitutions : Introduce hydrophobic groups (e.g., 4-phenyl) to enhance target binding, as seen in analogs with anticancer activity .
  • Bioisosteric replacement : Swap the tetrahydropyrazolo[1,5-a]pyridine with triazolopyrimidine to modulate selectivity (see Table 1) .

Methodological Notes

  • Controlled degradation studies (e.g., pH stability tests in buffers) are critical for assessing compound shelf life in biological assays .
  • Synchrotron-based crystallography may be required for resolving complex stereochemistry in fused heterocycles .
  • In silico ADMET prediction (e.g., SwissADME) can prioritize derivatives with favorable pharmacokinetic profiles before synthesis .

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